(2R,3R)-1-cyclopropyl-2-(3,4-difluorophenyl)-5-oxopyrrolidine-3-carboxamide
Description
Propriétés
IUPAC Name |
(2R,3R)-1-cyclopropyl-2-(3,4-difluorophenyl)-5-oxopyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F2N2O2/c15-10-4-1-7(5-11(10)16)13-9(14(17)20)6-12(19)18(13)8-2-3-8/h1,4-5,8-9,13H,2-3,6H2,(H2,17,20)/t9-,13+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEOPBLGLWMZELZ-RNCFNFMXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(C(CC2=O)C(=O)N)C3=CC(=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1N2[C@H]([C@@H](CC2=O)C(=O)N)C3=CC(=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-1-cyclopropyl-2-(3,4-difluorophenyl)-5-oxopyrrolidine-3-carboxamide typically involves multi-step organic reactions. The starting materials might include cyclopropylamine, 3,4-difluorobenzaldehyde, and other reagents. The key steps could involve:
- Formation of the pyrrolidine ring through cyclization reactions.
- Introduction of the cyclopropyl group via alkylation.
- Incorporation of the difluorophenyl group through nucleophilic substitution.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This might include:
- Use of catalysts to accelerate reactions.
- Control of temperature and pressure to favor desired reaction pathways.
- Purification techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(2R,3R)-1-cyclopropyl-2-(3,4-difluorophenyl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms, possibly involving the carboxamide group.
Reduction: Reduction of the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions, particularly at the difluorophenyl group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Applications De Recherche Scientifique
Cancer Treatment
One of the primary applications of (2R,3R)-1-cyclopropyl-2-(3,4-difluorophenyl)-5-oxopyrrolidine-3-carboxamide is its potential role as an inhibitor of mutant isocitrate dehydrogenase (IDH) enzymes (IDH1/IDH2). Mutations in these enzymes are associated with various cancers, particularly gliomas and acute myeloid leukemia.
Neurological Disorders
Beyond oncology, there is emerging interest in the potential applications of this compound in treating neurological disorders. Its ability to modulate metabolic pathways may provide therapeutic benefits in conditions such as Alzheimer's disease and other neurodegenerative disorders.
Synthesis Routes
The synthesis of this compound typically involves several key steps:
- Preparation of Precursors : Starting from suitable amino acid derivatives.
- Cyclization : Achieved through protection-deprotection strategies.
- Functional Group Transformations : Including acylation or amidation reactions to introduce the carboxamide functionality.
Synthetic Pathway Overview
| Step | Description |
|---|---|
| 1. Precursor Preparation | Use of amino acid derivatives |
| 2. Cyclization | Formation of pyrrolidine ring |
| 3. Functionalization | Introduction of difluorophenyl and carboxamide groups |
Mécanisme D'action
The mechanism of action for (2R,3R)-1-cyclopropyl-2-(3,4-difluorophenyl)-5-oxopyrrolidine-3-carboxamide would depend on its specific biological target. Generally, it might involve:
- Binding to a specific enzyme or receptor.
- Modulating the activity of a molecular pathway.
- Inhibiting or activating a biological process.
Comparaison Avec Des Composés Similaires
Core Structural Differences
The following table highlights key structural differences between the target compound and analogs from the evidence:
Electronic and Steric Effects
Pharmacophore Comparison
- Carboxamide vs. Ester/Carbamoyl : The carboxamide group in the target compound provides hydrogen-bonding capacity absent in the ester/carbamoyl groups of ’s hybrid compound. This could improve target selectivity .
- Pyrrolidine vs. Pyridazine/Pyrazole : The pyrrolidine core in the target compound offers a smaller, more rigid scaffold compared to the pyridazine () or pyrazole () systems, which may influence bioavailability and off-target effects .
Research Findings and Implications
- Synthetic Accessibility : highlights methods for synthesizing pyrrolidine derivatives via reductive amination and ester hydrolysis, which may apply to the target compound. However, introducing the cyclopropyl group would require additional steps, such as cyclopropanation reactions .
- Crystallographic Data : ’s compound exhibits C-H···O interactions and Cl···F/Cl···Cl contacts, suggesting that the target compound’s 3,4-difluorophenyl group could similarly participate in halogen bonding, influencing crystal packing and solubility .
Activité Biologique
(2R,3R)-1-cyclopropyl-2-(3,4-difluorophenyl)-5-oxopyrrolidine-3-carboxamide is a compound of increasing interest due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound’s structure features a cyclopropyl ring and a 3,4-difluorophenyl group, contributing to its unique properties. The molecular formula is with a molecular weight of 252.26 g/mol.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of oxopyrrolidine derivatives, including this compound.
The antimicrobial activity is primarily attributed to the inhibition of bacterial cell wall synthesis and disruption of membrane integrity. These mechanisms are critical in combating multidrug-resistant strains of bacteria.
Efficacy Against Pathogens
The compound has shown significant activity against various Gram-positive pathogens, including:
- Staphylococcus aureus
- Klebsiella pneumoniae
- Pseudomonas aeruginosa
In vitro studies demonstrated that the compound exhibits a minimum inhibitory concentration (MIC) in the low micromolar range against these pathogens, indicating strong antibacterial properties .
Anticancer Activity
The anticancer potential of this compound has been evaluated using several cancer cell lines.
Cell Line Studies
In studies involving A549 human lung adenocarcinoma cells and other cancer models:
- The compound exhibited cytotoxic effects with an IC50 value comparable to standard chemotherapeutics like cisplatin.
- Structure-activity relationship (SAR) analyses revealed that modifications to the substituents significantly influence its potency against cancer cells .
Case Studies
Several case studies have documented the biological activity of similar compounds within the oxopyrrolidine class:
- Study on Antimicrobial Resistance : A study focused on the effectiveness of oxopyrrolidine derivatives against resistant strains of Acinetobacter baumannii and Escherichia coli. The derivatives displayed promising results, suggesting potential for further development as therapeutic agents .
- Cytotoxicity Assessment : Research evaluating the cytotoxic effects on both cancerous and non-cancerous cell lines indicated that while the compound effectively inhibits cancer cell proliferation, it maintains a favorable safety profile when tested against normal cells .
Data Summary Table
Q & A
Basic: What methodologies are recommended for optimizing the stereoselective synthesis of (2R,3R)-1-cyclopropyl-2-(3,4-difluorophenyl)-5-oxopyrrolidine-3-carboxamide?
Answer:
Stereoselective synthesis requires careful selection of chiral catalysts and reaction conditions. For pyrrolidine carboxamide derivatives, a multi-step approach is often employed:
Core Formation : Start with a cyclopropane ring introduction via [2+1] cycloaddition or alkylation of a pyrrolidine precursor. For example, 2,4-difluoroaniline has been used in similar syntheses to introduce fluorinated aryl groups via condensation reactions with itaconic acid derivatives under reflux .
Chiral Control : Use asymmetric catalysis (e.g., Evans oxazaborolidines) or chiral auxiliaries to enforce the (2R,3R) configuration. Evidence from EP 4 374 877 A2 highlights the use of enantiopure starting materials like (R)-2-ethyl-pyrrolidine-2-carboxylic acid ethyl ester hydrochloride for analogous compounds .
Purification : Employ chiral HPLC or crystallization with resolving agents (e.g., camphorsulfonic acid derivatives) to isolate the desired diastereomer .
Basic: How can structural characterization of this compound address discrepancies in reported stereochemical assignments?
Answer:
Discrepancies arise due to overlapping NMR signals or insufficient crystallographic data. A multi-technique approach is critical:
- X-ray Crystallography : Resolve absolute configuration unambiguously. For example, the related compound (1R,2R)-2-(3,4-difluorophenyl)cyclopropanecarboxylic acid was confirmed via single-crystal diffraction .
- Vibrational Circular Dichroism (VCD) : Differentiate enantiomers by analyzing Cotton effects in the infrared spectrum.
- NMR Analysis : Use -NMR to monitor fluorinated substituents and NOESY for spatial proximity of protons in the pyrrolidine ring .
Advanced: How do the electronic effects of 3,4-difluorophenyl substituents influence the compound’s reactivity in nucleophilic substitution reactions?
Answer:
The 3,4-difluorophenyl group is electron-withdrawing due to inductive effects, which:
- Deactivates the Aromatic Ring : Reduces susceptibility to electrophilic attack but enhances stability in acidic conditions.
- Directs Reactivity : Fluorine substituents at meta/para positions increase the likelihood of nucleophilic substitution at specific positions (e.g., para to fluorine in SNAr reactions).
Data from Scheme 2 in Zurich Open Repository shows that 2,3-difluorophenyl derivatives exhibit regioselective alkylation at the C-5 position of the pyrrolidine ring under basic conditions .
Advanced: What computational strategies are effective for predicting the binding affinity of this compound to cytochrome P450 enzymes?
Answer:
In silico modeling can prioritize experimental assays:
Docking Studies : Use software like AutoDock Vina to simulate interactions with CYP3A4 or CYP2D6 active sites. Focus on hydrogen bonding with the carboxamide group and hydrophobic interactions with the cyclopropyl ring.
MD Simulations : Analyze stability of enzyme-ligand complexes over 100 ns trajectories to assess metabolic liability.
QSAR Models : Corrogate substituent effects (e.g., fluorine position) with metabolic turnover rates from in vitro microsomal assays .
Advanced: How can researchers resolve contradictions in reported synthetic yields for intermediates in this compound’s preparation?
Answer:
Yield discrepancies often stem from reaction scale, solvent purity, or catalyst loading. Mitigation strategies include:
- DoE (Design of Experiments) : Systematically vary parameters (temperature, solvent polarity, catalyst ratio) to identify optimal conditions. For instance, EP 4 374 877 A2 reports improved yields using anhydrous DMF over aqueous conditions for analogous carboxamide syntheses .
- In Situ Monitoring : Use FTIR or LC-MS to track intermediate formation and adjust reaction kinetics dynamically.
- Reproducibility Checks : Cross-validate results with independent synthetic routes, such as alternative cyclopropane formation methods (e.g., Simmons-Smith vs. Kulinkovich reactions) .
Basic: What analytical techniques are critical for assessing the purity of this compound?
Answer:
- HPLC-MS : Use a chiral column (e.g., Chiralpak AD-H) with mobile phase optimization (hexane:isopropanol gradients) to separate enantiomers and quantify purity ≥98% .
- Elemental Analysis : Confirm C, H, N, and F content matches theoretical values (tolerance ±0.4%).
- Thermogravimetric Analysis (TGA) : Detect residual solvents or decomposition products below 250°C .
Advanced: What in vitro models are suitable for studying the metabolic stability of this compound?
Answer:
- Liver Microsomes : Incubate with human or rat microsomes + NADPH to measure half-life () and intrinsic clearance (CL).
- CYP Inhibition Assays : Use fluorogenic substrates (e.g., Vivid® CYP450 kits) to identify enzyme inhibition potential.
- Reactive Metabolite Screening : Trapping studies with glutathione or KCN to detect electrophilic intermediates .
Advanced: How does the cyclopropyl ring affect the compound’s conformational rigidity and biological activity?
Answer:
The cyclopropyl group:
- Restricts Rotation : Enhances conformational rigidity, stabilizing bioactive conformations.
- Modulates Lipophilicity : Increases logP by ~0.5 units compared to non-cyclopropyl analogs, improving membrane permeability.
- Influences Target Binding : For example, cyclopropane-containing antifungals show improved binding to lanosterol 14α-demethylase via van der Waals interactions .
Basic: What strategies mitigate racemization during the synthesis of the carboxamide moiety?
Answer:
- Low-Temperature Coupling : Use coupling agents like HATU or PyBOP at 0–5°C to minimize base-induced racemization.
- Chiral Auxiliaries : Temporarily attach a menthol or camphor derivative to the carboxamide nitrogen to sterically hinder racemization .
- In Situ Activation : Generate active esters (e.g., pentafluorophenyl esters) to reduce reaction time and side reactions .
Advanced: How can substituent effects on the pyrrolidine ring be systematically studied to optimize pharmacokinetic properties?
Answer:
- SAR Studies : Synthesize analogs with variations at C-2 (e.g., 3,4-dichlorophenyl vs. 3,4-difluorophenyl) and correlate with logD, solubility, and plasma protein binding.
- Proteolytic Stability Assays : Expose compounds to simulated gastric fluid (pH 2.0) and intestinal fluid (pH 6.8) to assess degradation pathways.
- Permeability Screens : Use Caco-2 cell monolayers or PAMPA to predict oral bioavailability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
